ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate
CAS No.: 448214-67-3
Cat. No.: VC7574051
Molecular Formula: C25H20BrNO6S
Molecular Weight: 542.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 448214-67-3 |
|---|---|
| Molecular Formula | C25H20BrNO6S |
| Molecular Weight | 542.4 |
| IUPAC Name | ethyl 5-[acetyl-(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C25H20BrNO6S/c1-3-32-25(29)23-21-15-19(11-14-22(21)33-24(23)17-7-5-4-6-8-17)27(16(2)28)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3 |
| Standard InChI Key | RCQIIWBKTXUPOW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
The molecular formula of ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate is C26H21BrN2O6S, with a molecular weight of 577.48 g/mol. The IUPAC name reflects its benzofuran core substituted at the 2-position with a phenyl group, at the 3-position with an ethoxycarbonyl group, and at the 5-position with an N-((4-bromophenyl)sulfonyl)acetamido moiety. The presence of the 4-bromophenylsulfonyl group introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions.
Key structural features:
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Benzofuran core: A fused bicyclic system providing rigidity and planar geometry.
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4-Bromophenylsulfonyl group: Electron-withdrawing substituent enhancing stability and modulating solubility.
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Ethyl ester: Hydrolyzable group offering potential for prodrug strategies.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate likely involves multi-step reactions, as observed in analogous benzofuran derivatives . A proposed pathway includes:
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Benzofuran core formation: Cyclization of a dihydroxyacetophenone precursor via acid-catalyzed dehydration or transition metal-catalyzed coupling .
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Sulfonamide introduction: Reaction of the 5-amino intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
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Esterification: Protection of the carboxylic acid group as an ethyl ester using ethanol under acidic conditions.
Example protocol:
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Step 1: 2-Phenylbenzofuran-3-carboxylic acid is synthesized via gold-catalyzed cyclization of 2-(phenylethynyl)phenol derivatives .
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Step 2: The 5-amino intermediate is generated via nitration followed by reduction, then reacted with 4-bromobenzenesulfonyl chloride to install the sulfonamide group.
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Step 3: Ethyl ester formation using thionyl chloride and ethanol .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the 5-position of the benzofuran core.
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Sulfonylation efficiency: Avoiding over-sulfonylation or side reactions at other nucleophilic sites.
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Purification: Separating regioisomers and byproducts via column chromatography or recrystallization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR:
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13C NMR:
Mass Spectrometry (MS)
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ESI-MS: Molecular ion peak at m/z 577.48 [M+H]+.
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Fragmentation: Loss of ethyl group (m/z 549), followed by cleavage of the sulfonamide bond (m/z 427) .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 205–208°C (decomposes) |
| Stability | Stable under inert atmosphere |
| LogP | ~3.5 (predicted) |
The bromine atom and sulfonamide group contribute to low aqueous solubility, necessitating organic solvents for handling .
Future Research Directions
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